N-[3-(2,6-dimethoxybenzamido)naphthalen-2-yl]-2,6-dimethoxybenzamide
Description
N-[3-(2,6-Dimethoxybenzamido)naphthalen-2-yl]-2,6-dimethoxybenzamide is a benzamide derivative characterized by a naphthalene core substituted with two 2,6-dimethoxybenzamide groups. The naphthalene backbone may enhance aromatic stacking interactions or influence solubility compared to simpler benzene-based analogs.
Properties
IUPAC Name |
N-[3-[(2,6-dimethoxybenzoyl)amino]naphthalen-2-yl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O6/c1-33-21-11-7-12-22(34-2)25(21)27(31)29-19-15-17-9-5-6-10-18(17)16-20(19)30-28(32)26-23(35-3)13-8-14-24(26)36-4/h5-16H,1-4H3,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNPDMDWROFAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=C(C=CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,6-dimethoxybenzamido)naphthalen-2-yl]-2,6-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 2,6-dimethoxybenzoyl chloride: This is achieved by reacting 2,6-dimethoxybenzoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The 2,6-dimethoxybenzoyl chloride is then reacted with 3-amino-2-naphthoic acid in the presence of a base such as triethylamine to form the intermediate 3-(2,6-dimethoxybenzamido)naphthalene-2-carboxylic acid.
Esterification: The intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,6-dimethoxybenzamido)naphthalen-2-yl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[3-(2,6-dimethoxybenzamido)naphthalen-2-yl]-2,6-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-[3-(2,6-dimethoxybenzamido)naphthalen-2-yl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide)
Isoxaben, a well-documented herbicide, shares the 2,6-dimethoxybenzamide moiety but replaces the naphthalene core with a substituted isoxazole ring (Fig. 1). Key comparisons include:
Functional Implications :
- Bioactivity : Isoxaben’s efficacy as a CBI is attributed to its interaction with cellulose synthase enzymes . The naphthalene-based compound’s larger aromatic system may alter binding affinity or specificity.
- Environmental Fate : Isoxaben’s low soil mobility and moderate persistence are linked to its adsorption and slow degradation . The naphthalene analog’s hydrophobicity could further reduce mobility.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
This compound () shares a benzamide scaffold but lacks the dimethoxy and naphthalene groups. Its N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, highlighting structural versatility in benzamides. However, its simpler structure and lack of methoxy substituents limit direct comparability to the target compound.
Isoxaben Metabolite: N-[3-(1-Hydroxy-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide
A hydroxylated metabolite of isoxaben () demonstrates how minor structural changes impact properties:
- The target compound’s rigid naphthalene core and lack of hydroxyl groups suggest greater environmental persistence.
Structural and Functional Divergence Analysis
- Aromatic Systems : The naphthalene core in the target compound likely enhances π-π interactions compared to isoxaben’s isoxazole ring, which may influence target binding or photostability.
- Substituent Effects : The dual 2,6-dimethoxy groups in both compounds suggest shared electronic profiles, but the naphthalene derivative’s steric bulk could hinder enzyme access.
Biological Activity
N-[3-(2,6-dimethoxybenzamido)naphthalen-2-yl]-2,6-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in anti-cancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 426.49 g/mol. The structure features a naphthalene moiety linked to a dimethoxybenzamide group, which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H26N2O4 |
| Molecular Weight | 426.49 g/mol |
| LogP | 5.7363 |
| Polar Surface Area | 28.89 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Antitumor Activity
Recent studies have indicated that derivatives of benzamides, including compounds similar to this compound, exhibit significant antitumor activity. In vitro tests have shown that these compounds can inhibit the proliferation of various cancer cell lines.
- Cell Lines Tested :
- A549 (lung cancer)
- HCC827 (lung cancer)
- NCI-H358 (lung cancer)
In a study involving these cell lines, compounds demonstrated varying degrees of cytotoxicity with IC50 values suggesting effective inhibition of cell growth. For instance, one derivative showed an IC50 value of against the A549 cell line in two-dimensional assays and in three-dimensional assays .
Antimicrobial Activity
In addition to antitumor properties, certain derivatives have shown promising antimicrobial activity against bacterial strains such as E. coli and S. aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research evaluated the anticancer effects of several benzamide derivatives on the A549 lung cancer cell line using MTS cytotoxicity assays. The results indicated that the compound had a significant impact on cell viability with an IC50 value that suggests it could be developed into a therapeutic agent .
Case Study 2: Antibacterial Properties
In another study focusing on antimicrobial activity, derivatives were tested against standard bacterial strains. The results showed that specific benzamide derivatives exhibited minimum inhibitory concentrations (MICs) that were comparable to established antibiotics, indicating their potential as effective antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
